Cas no 1506479-33-9 (4-(1,3-thiazol-2-yl)butan-1-ol)
4-(1,3-thiazol-2-yl)butan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(1,3-thiazol-2-yl)butan-1-ol
- 2-Thiazolebutanol
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- MDL: MFCD23776566
- Inchi: 1S/C7H11NOS/c9-5-2-1-3-7-8-4-6-10-7/h4,6,9H,1-3,5H2
- InChI Key: IWSIMWMUVCCGDY-UHFFFAOYSA-N
- SMILES: S1C=CN=C1CCCCO
Computed Properties
- Exact Mass: 157.056
- Monoisotopic Mass: 157.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 89.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4A^2
4-(1,3-thiazol-2-yl)butan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B703663-10mg |
4-(1,3-thiazol-2-yl)butan-1-ol |
1506479-33-9 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B703663-50mg |
4-(1,3-thiazol-2-yl)butan-1-ol |
1506479-33-9 | 50mg |
$ 210.00 | 2022-06-06 | ||
| TRC | B703663-100mg |
4-(1,3-thiazol-2-yl)butan-1-ol |
1506479-33-9 | 100mg |
$ 340.00 | 2022-06-06 | ||
| Enamine | EN300-204773-1g |
4-(1,3-thiazol-2-yl)butan-1-ol |
1506479-33-9 | 95% | 1g |
$871.0 | 2023-09-16 | |
| Enamine | EN300-204773-5g |
4-(1,3-thiazol-2-yl)butan-1-ol |
1506479-33-9 | 95% | 5g |
$2525.0 | 2023-09-16 | |
| Enamine | EN300-204773-10g |
4-(1,3-thiazol-2-yl)butan-1-ol |
1506479-33-9 | 95% | 10g |
$3746.0 | 2023-09-16 | |
| Enamine | EN300-204773-0.05g |
4-(1,3-thiazol-2-yl)butan-1-ol |
1506479-33-9 | 95% | 0.05g |
$202.0 | 2023-09-16 | |
| Enamine | EN300-204773-0.1g |
4-(1,3-thiazol-2-yl)butan-1-ol |
1506479-33-9 | 95% | 0.1g |
$301.0 | 2023-09-16 | |
| Enamine | EN300-204773-0.25g |
4-(1,3-thiazol-2-yl)butan-1-ol |
1506479-33-9 | 95% | 0.25g |
$431.0 | 2023-09-16 | |
| Enamine | EN300-204773-0.5g |
4-(1,3-thiazol-2-yl)butan-1-ol |
1506479-33-9 | 95% | 0.5g |
$679.0 | 2023-09-16 |
4-(1,3-thiazol-2-yl)butan-1-ol Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 4-(1,3-thiazol-2-yl)butan-1-ol
4-(1,3-Thiazol-2-yl)Butan-1-Ol: A Comprehensive Overview
4-(1,3-Thiazol-2-yl)butan-1-ol, identified by the CAS number 1506479-33-9, is a compound of significant interest in contemporary chemical research. This organic compound belongs to the class of thiazole derivatives, which have garnered attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecule consists of a thiazole ring attached to a butanol chain, making it a versatile structure with potential for further functionalization and exploration.
The thiazole moiety in 4-(1,3-thiazol-2-yl)butan-1-ol is a heterocyclic aromatic ring containing sulfur and nitrogen atoms. This structural feature contributes to the compound's unique electronic properties and reactivity. Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry, particularly as scaffolds for drug design targeting various therapeutic areas such as anti-inflammatory, antifungal, and anticancer agents.
One of the key aspects of 4-(1,3-thiazol-2-yl)butan-1-ol is its potential as a precursor for more complex molecules. Researchers have explored its use in synthesizing bioactive compounds through various reaction pathways, including nucleophilic substitutions and condensation reactions. For instance, the hydroxyl group present in the butanol chain can serve as a reactive site for further functionalization, enabling the creation of derivatives with enhanced biological activity.
In terms of synthesis, 4-(1,3-thiazol-2-yl)butan-1-ol can be prepared via several routes. One common method involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone followed by reduction to yield the alcohol. This approach leverages the nucleophilic properties of the amine group in 2-aminothiazole to form intermediates that can be readily converted into the desired product.
The physical properties of 4-(1,3-thiazol-2-yli)butan-i ol are also noteworthy. It exists as a solid at room temperature with a melting point around 78°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic synthesis protocols where controlled solubility is essential.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-(1,3-thiazol-z yl)butan-i ol. Quantum mechanical calculations have revealed that the thiazole ring exhibits aromaticity due to resonance stabilization between sulfur and nitrogen atoms. This aromaticity not only enhances the compound's stability but also influences its interaction with other molecules in biological systems.
In addition to its synthetic applications, 4-(i ,z -thiazolyi )b ut an-i ol has shown promise in catalytic processes. Its ability to act as a ligand in transition metal-catalyzed reactions has been explored extensively. For example, palladium complexes derived from this compound have demonstrated high efficiency in cross-coupling reactions—a critical area in modern organic synthesis.
The environmental impact of i ,z -th iazolyi -b ut an-i ol has also been a topic of recent research. Studies indicate that it undergoes biodegradation under aerobic conditions, suggesting its potential for use in eco-friendly chemical processes. However, further investigations are required to fully understand its environmental fate and toxicity profile.
In conclusion, i ,z -th iazolyi -b ut an-i ol (CAS No: i 506 79-z z-z) strong > stands out as a versatile and intriguing compound with wide-ranging applications across multiple disciplines. Its unique structure, reactivity, and synthetic versatility make it an invaluable tool for researchers aiming to develop novel chemical entities with enhanced functionality and bioactivity.
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